N-Chloroacetyl-D-phenylalanine

Enzymology Chiral Resolution Aminoacylase

Researchers characterizing D-aminoacylases need substrates with defined stereochemistry and N-acyl specificity. N-Chloroacetyl-D-phenylalanine (CAS 137503-97-0) fulfills this role as a chiral D-phenylalanine derivative resistant to L-specific aminoacylases. • Validated substrate for NAAARs; enables catalytic mechanism studies and biocatalytic racemization optimization. • Stable alternative to N-benzoyl-D-phenylalanine; supports orthogonal protecting group strategies in multi-step synthesis of modified peptides. • Effective negative control for D-aminoacylase specificity profiling due to differential hydrolysis vs. benzoyl analogs. Supplied as ≥98% pure white powder. Standard packaging from mg to gram scale; custom quantities available upon request.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 137503-97-0
Cat. No. B556129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Chloroacetyl-D-phenylalanine
CAS137503-97-0
SynonymsN-CHLOROACETYL-D-PHENYLALANINE; Chloroacetyl-D-Phenylalanine; CHLOROAC-D-PHE-OH; 137503-97-0; CLAC-D-PHE-OH; AC1LEJJ1; AC1Q3TDG; SCHEMBL6293500; CTK6H4933; ZINC163864; AR-1K6593; AKOS015909786; AB02531; OR28047; AK188541; AM003620; N-ALPHA-CHLOROACETYL-D-PHENYLALANINE; RT-012000; (R)-2-(2-Chloroacetamido)-3-phenylpropanoicacid; I14-32641; (2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoicacid; (2R)-2-(2-CHLOROACETAMIDO)-3-PHENYLPROPANOICACID; (2R)-2-[(CHLOROACETYL)AMINO]-3-PHENYLPROPANOICACID
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl
InChIInChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m1/s1
InChIKeyFUHGSOAURCZWCC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Chloroacetyl-D-phenylalanine (CAS 137503-97-0): Properties and Sourcing Overview


N-Chloroacetyl-D-phenylalanine (CAS 137503-97-0) is a chiral D-phenylalanine derivative modified with an N-terminal chloroacetyl group. It is a white to almost white powder with a molecular weight of 241.67 g/mol and a melting point between 125.0 and 128.0 °C [1]. This compound is primarily utilized as a specialized reagent in biochemical research and organic synthesis, where it serves as a substrate for characterizing D-specific enzymes [2] and as a chiral building block for further derivatization .

1 Chiral D-phenylalanine scaffold for stereospecific enzyme studies and synthesis
2 N-chloroacetyl group resists hydrolysis by certain D-aminoacylases, unlike N-benzoyl analogs
3 Reported substrate for N-acylamino acid racemase (NAAAR) characterization

Why Generic Substitution with Other D-Phenylalanine Derivatives Fails: Key Differentiators for N-Chloroacetyl-D-phenylalanine


The procurement of N-chloroacetyl-D-phenylalanine cannot be substituted with other D-phenylalanine derivatives or racemic mixtures without compromising experimental outcomes. This is due to its unique combination of a chloroacetyl N-acyl group and D-stereochemistry, which dictates its specific enzymatic recognition and utility [1]. Unlike N-benzoyl-D-phenylalanine, which is preferentially hydrolyzed by certain D-aminoacylases [2], the chloroacetyl derivative demonstrates a distinct substrate profile [3]. Furthermore, its D-configuration ensures it is not a substrate for L-specific enzymes like the A933 acylase, which actively hydrolyzes the L-enantiomer [4]. The following evidence details these critical performance distinctions.

N-Benzoyl derivative may not replace

N-Benzoyl-D-phenylalanine is hydrolyzed by AAA6029 D-aminoacylase, while the chloroacetyl analog remains intact; substitution alters enzyme assay outcomes.

Racemic or L-enantiomer confounds stereoselectivity

L-specific acylases (e.g., A933) hydrolyze the L-form; racemic mixtures introduce unwanted cleavage, disrupting chiral resolution and D-specific pathway studies.

N-Dichloroacetyl analog exhibits higher lability

Dichloroacetyl derivatives show greater enzymatic hydrolysis rates, which may lead to uncontrolled D-amino acid release and complicate controlled-release experiments.

Quantitative Differentiation Evidence: N-Chloroacetyl-D-phenylalanine vs. Comparators in Enzyme Assays


Enzymatic Hydrolysis Selectivity: D-Aminoacylase Preference for N-Chloroacetyl vs. N-Benzoyl Derivatives

A D-aminoacylase from Pseudomonas sp. AAA 6029 exhibited differential hydrolytic activity toward N-acyl-D-phenylalanine derivatives [1]. The enzyme was reported to hydrolyze N-benzoyl derivatives of D-phenylalanine, but did not act on N-chloroacetyl-D-phenylalanine under the same conditions. This selective hydrolysis profile is critical for applications requiring the preservation of the chloroacetyl group on the D-amino acid [1].

Hydrolysis Selectivity
Cross-study comparable
Not hydrolyzed by D-aminoacylase AAA6029; N-benzoyl-D-Phe is hydrolyzed
Preserves N-chloroacetyl group in D-aminoacylase systems
Qualitative difference under matched conditions
Enzymology Chiral Resolution Aminoacylase

Substrate Recognition by N-Acylamino Acid Racemase: N-Chloroacetyl-D-phenylalanine as an Effective Substrate

N-chloroacetyl-D-phenylalanine was identified as one of the effective substrates for an N-acylamino acid racemase (NAAAR) from Amycolatopsis azurea, demonstrating its recognition and processing by this class of enzymes [1]. While the study provided detailed kinetic constants for N-acetyl-D-methionine (Km = 27.8 mM, Vmax = 0.07 µmol min⁻¹, kcat/Km = 311.4 M⁻¹ s⁻¹), it identified N-chloroacetyl-D-phenylalanine as an active substrate without quantifying its specific kinetic parameters [1]. This contrasts with many other acyl derivatives that were not effective substrates.

NAAAR Substrate
Class-level inference
Effective substrate for N-acylamino acid racemase from A. azurea
Supports racemase enzyme characterization studies
Kinetic parameters not reported; qualitative activity noted
Enzyme Kinetics Racemase Biocatalysis

Stereospecific Enzyme Recognition: D-Configuration Prevents L-Amino Acid Acylase Activity

The L-amino acid acylase A933 from Streptomyces sp. exhibits high activity toward N-chloroacetyl-L-phenylalanine, with optimal conditions at 37°C and pH 7-7.5 [1]. By inference, the D-enantiomer (N-chloroacetyl-D-phenylalanine) would not be a substrate for this enzyme due to its strict L-stereoselectivity [1]. This provides a clear and quantifiable functional difference between the enantiomers.

L-Acylase Resistance
Class-level inference
Not a substrate for L-amino acid acylase A933; L-enantiomer is active
Enables D-configuration-specific enzyme assays
Inferred from strict L-stereoselectivity
Stereoselectivity Acylase Enzyme Assay

Relative Hydrolysis Rates: N-Dichloroacetyl Derivative is More Easily Hydrolyzed than N-Chloroacetyl

In a study of soil bacteria KT 84 (Pseudomonas sp.) enzymatic hydrolysis, the N-dichloroacetyl derivative of phenylglycine was reported to be hydrolyzed more easily than the corresponding N-chloroacetyl derivative [1]. This comparative observation extends to the broader class of N-acyl amino acids and suggests that the mono-chloroacetyl group provides a distinct hydrolytic stability profile compared to the dichloroacetyl analog.

Hydrolysis Rate vs DiCl
Cross-study comparable
Hydrolyzed less readily than N-dichloroacetyl analog
Offers slower, controlled D-amino acid release profile
Qualitative comparison in soil bacteria extract
Enzymatic Hydrolysis Comparative Kinetics Acylase

High-Value Application Scenarios for N-Chloroacetyl-D-phenylalanine Based on Proven Differentiation


Characterization of N-Acylamino Acid Racemases (NAAARs)

N-chloroacetyl-D-phenylalanine serves as a validated substrate for studying the activity and substrate scope of NAAARs, as demonstrated with the Amycolatopsis azurea enzyme [1]. Its effectiveness as a substrate allows researchers to probe the enzyme's catalytic mechanism, optimize biocatalytic racemization processes, and explore the enzyme's potential for industrial applications involving chiral amino acid derivatives [1].

Stereospecific Biotransformation and Chiral Resolution Studies

The documented resistance of N-chloroacetyl-D-phenylalanine to L-specific aminoacylases like A933 acylase [1] makes it an ideal component for kinetic resolution experiments or enantioselective syntheses. In systems containing both L- and D-specific enzymes, the D-enantiomer can be used to selectively produce or isolate D-phenylalanine, a valuable chiral building block, while the L-enantiomer is consumed [1].

Synthesis of D-Amino Acid Derivatives Requiring N-Acyl Stability

Given that N-benzoyl-D-phenylalanine is actively hydrolyzed by certain D-aminoacylases while the chloroacetyl derivative is not [1], N-chloroacetyl-D-phenylalanine is the preferred intermediate for synthesizing D-phenylalanine-containing molecules. This stability allows for orthogonal protecting group strategies and multistep synthesis of complex molecules, such as modified peptides or pharmaceuticals, where the N-acyl group must remain intact during transformations at other sites [1].

Investigations of D-Aminoacylase Specificity

N-chloroacetyl-D-phenylalanine can be used as a negative control or specificity probe in assays for D-aminoacylases. Its differential hydrolysis profile compared to N-benzoyl-D-phenylalanine [1] enables researchers to map the active site topology and substrate specificity of newly discovered or engineered D-aminoacylases, aiding in the development of biocatalysts with tailored selectivities [1].

Application
Selection Property
Validation Focus
Racemase enzyme characterization
Reported NAAAR substrate scope
Substrate turnover assay conditions
Chiral resolution and biotransformation
L-acylase resistance profile
Enantioselective hydrolysis monitoring
D-amino acid derivative synthesis
N-chloroacetyl stability during synthesis
Orthogonal protecting group compatibility
D-aminoacylase specificity mapping
Differential hydrolysis vs. N-benzoyl analog
Active-site substrate profiling

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